5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole is an organic compound that belongs to the class of dioxazoles This compound is characterized by the presence of a dioxazole ring, which is a five-membered ring containing two oxygen atoms and one nitrogen atom The compound also features a methoxyphenyl group and a phenyl group attached to the dioxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to oxidative cyclization using reagents such as iodine or bromine in the presence of a base like sodium hydroxide. The reaction is typically carried out in an organic solvent such as ethanol or acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted dioxazole derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with the target molecules, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
Compared to similar compounds, 5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole exhibits unique properties due to the presence of the dioxazole ring This ring structure imparts different electronic and steric characteristics, which can influence the compound’s reactivity and interactions with biological targets
Properties
CAS No. |
55076-25-0 |
---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3-phenyl-1,4,2-dioxazole |
InChI |
InChI=1S/C15H13NO3/c1-17-13-9-7-12(8-10-13)15-18-14(16-19-15)11-5-3-2-4-6-11/h2-10,15H,1H3 |
InChI Key |
FLOGBNXQVGRYTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2OC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.